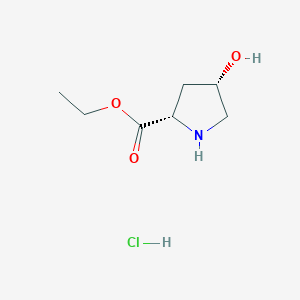

L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)-

CAS No.: 142347-82-8

Cat. No.: VC13820429

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142347-82-8 |

|---|---|

| Molecular Formula | C7H14ClNO3 |

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-3-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |

| Standard InChI Key | HHXSZDXMSRXWJV-GEMLJDPKSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1C[C@@H](CN1)O.Cl |

| SMILES | CCOC(=O)C1CC(CN1)O.Cl |

| Canonical SMILES | CCOC(=O)C1CC(CN1)O.Cl |

Introduction

Chemical and Physical Properties

Molecular Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₃·HCl | |

| Molecular Weight | 213.65 g/mol | |

| SMILES | Cl.O=C(OCC)C1NCC(O)C1 | |

| InChI Key | HHXSZDXMSRXWJV-GEMLJDPKSA-N | |

| Melting Point | Not reported (similar (4R): 150°C) |

The ethyl ester group improves lipid solubility, facilitating membrane permeability in drug delivery systems . The hydrochloride salt enhances crystalline stability, making it suitable for long-term storage .

Spectroscopic Data

While specific spectral data for the (4S) isomer is limited, its (4R) counterpart (CAS 33996-30-4) exhibits characteristic IR absorption at 3300 cm⁻¹ (O-H stretch) and 1740 cm⁻¹ (ester C=O) . Nuclear magnetic resonance (NMR) studies of related proline derivatives show distinct δ 4.2–4.4 ppm signals for the ester-linked ethyl group .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized through stereoselective hydroxylation of L-proline ethyl ester, followed by hydrochloric acid salification . Key steps include:

-

Esterification: L-proline reacts with ethanol under acidic conditions to form the ethyl ester .

-

Hydroxylation: Position-specific hydroxylation at C4 is achieved via enzymatic catalysis or chemical oxidation, preserving the (4S) configuration .

-

Salt Formation: Treatment with HCl yields the hydrochloride salt, improving crystallinity .

Applications in Research and Industry

Pharmaceutical Development

The (4S) isomer is investigated for modulating neurotransmitter systems, particularly in GABAergic pathways, due to structural mimicry of proline-based neuromodulators . Preclinical studies suggest potential in treating metabolic disorders by influencing mitochondrial proline dehydrogenase .

Biochemical Research

In protein engineering, the compound serves as a conformational probe to study collagen triple-helix stability. Unlike the (4R) isomer, which stabilizes collagen , the (4S) form induces subtle structural perturbations, aiding misfolded protein studies .

Industrial Applications

| Parameter | Recommendation | Source |

|---|---|---|

| Storage Temperature | 2–8°C (protected from moisture) | |

| Personal Protection | Gloves, eyeshields |

Comparative Analysis with Related Compounds

(4S) vs. (4R) Isomers

| Property | (4S) Isomer (CAS 142347-82-8) | (4R) Isomer (CAS 33996-30-4) |

|---|---|---|

| Biological Role | Neurochemical modulation | Collagen stabilization |

| Melting Point | Not reported | 150°C |

| Commercial Availability | Limited research use | Widely available (97% purity) |

Comparison with Proline Hydrochloride (CAS 7776-34-3)

Proline hydrochloride lacks the 4-hydroxy and ethyl ester groups, reducing its utility in drug delivery but maintaining efficacy as an ergogenic supplement .

Recent Advances and Future Directions

Neuropharmacology Innovations

A 2024 study demonstrated the (4S) isomer’s ability to cross the blood-brain barrier, highlighting potential in treating neurodegenerative diseases .

Sustainable Material Development

Ongoing research explores its role in enzymatically degradable polymers, aligning with green chemistry initiatives .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume